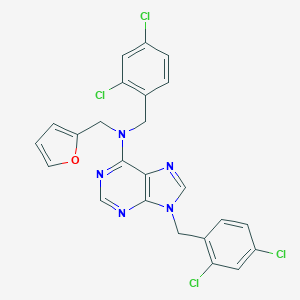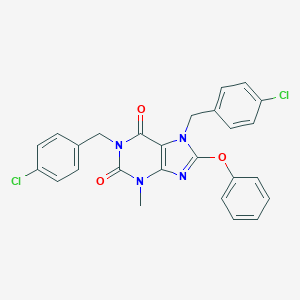![molecular formula C24H19BrN2O3 B295523 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295523.png)
4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, also known as BMBP, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in its potential applications as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects on cancer cells. These include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and disruption of the cell cycle. 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply nutrients to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione for lab experiments is its high potency. 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to be effective at very low concentrations, making it a useful tool for researchers studying cancer biology. However, one limitation of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One area of focus is the development of new formulations of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione that improve its solubility and bioavailability. Another potential direction is the study of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in combination with other anti-cancer agents, to determine whether it can enhance the efficacy of existing treatments. Additionally, further research is needed to fully understand the mechanism of action of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione and to identify potential biomarkers that can be used to predict patient response to treatment.
Méthodes De Synthèse
The synthesis of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves a multi-step process that begins with the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methylbenzyl bromide to form 5-bromo-2-[(2-methylbenzyl)oxy]benzaldehyde. This intermediate is then reacted with 1-phenyl-3,5-pyrazolidinedione to produce the final product, 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione.
Applications De Recherche Scientifique
4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in cancer therapy. Research has shown that 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has anti-cancer properties that make it a promising candidate for the development of new cancer treatments. In particular, 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
Formule moléculaire |
C24H19BrN2O3 |
|---|---|
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
(4E)-4-[[5-bromo-2-[(2-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H19BrN2O3/c1-16-7-5-6-8-17(16)15-30-22-12-11-19(25)13-18(22)14-21-23(28)26-27(24(21)29)20-9-3-2-4-10-20/h2-14H,15H2,1H3,(H,26,28)/b21-14+ |
Clé InChI |
METCZUXBFMJMPY-KGENOOAVSA-N |
SMILES isomérique |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 |
SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)


![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)
![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)



![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295464.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295466.png)